molecular formula C15H19BrN2O5Tc B1243543 Choletec CAS No. 1415247-71-0

Choletec

Cat. No. B1243543
CAS RN: 1415247-71-0
M. Wt: 486.13 g/mol
InChI Key: JLJSYHOPCNWUNE-IEOVAKBOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Technetium Tc-99m Mebrofenin is a radioconjugate composed of the iminodiacetic acid derivative mebrofenin bound to an isotope of the synthetic element technetium (Tc). Upon administration and rapid clearance from the circulation, technetium Tc 99m mebrofenin is secreted into the hepatobiliary system, emitting gamma rays that are detectable with planar scintigraphy or single photon emission computer tomography (SPECT). Mebrofenin has no pharmacological effect at the recommended dosage for diagnostic imagining.
Technetium Tc 99m Mebrofenin is a diagnostic radiopharmaceutical composed of diisopropyl-iminodiacetic acid (DISIDA) attached to a technetium-99m ion. Following intravenous injection, single photon emission computer tomography (SPECT) imaging of the liver or gallbladder is performed using a gamma camera to detect the gamma rays emitted by the technetium-99m as it decays. This is possible as Technetium-99m decays by isomeric transition to technetium-99 through the release of a gamma ray. Liver and gallbladder imaging is enabled through attachment to mebrofenin as this molecule has high hepatic uptake and fast biliary excretion, resulting in improved hepatic imaging. More specifically, mebrofenin is taken up into hepatocytes through the action of OATP1B1 and OATP1B3 transporters. Currently available within a sterile kit, Tc-99m Mebrofenin is indicated for imaging of the liver and gallbladder.
Technetium tc-99m mebrofenin is a Radioactive Diagnostic Agent. The mechanism of action of technetium tc-99m mebrofenin is as a Radiopharmaceutical Activity.

Scientific Research Applications

Evaluation of Hepatic Function

Choletec, specifically the radiopharmaceutical 99mTc-mebrofenin, is used in evaluating the severity of hepatocellular disease. Its hepatic extraction is an effective measure of hepatic parenchymal cell function. This approach has been validated in studies involving dogs with toxic-induced liver disease, showing a strong correlation between the hepatic extraction of 99mTc-mebrofenin and liver histopathology (Daniel et al., 1998).

Metabolomics Studies

Although not directly involving this compound, related research in metabolomics, such as the study of metabolism in Drosophila, employs similar principles. These studies encompass measurements of metabolites like triglycerides and cholesterol, which are also relevant in the context of this compound’s application in liver function assessment (Tennessen et al., 2014).

Radiation Dosimetry in Humans and Rats

In the study of biodistribution and radiation dosimetry of radiopharmaceuticals like [11C]choline, there's a focus on understanding how these substances distribute in the body and their consequent radiation exposure. This research is critical in ensuring the safety and efficacy of radiopharmaceuticals including those similar to this compound in clinical settings (Tolvanen et al., 2010).

properties

CAS RN

1415247-71-0

Molecular Formula

C15H19BrN2O5Tc

Molecular Weight

486.13 g/mol

IUPAC Name

2-[[2-(3-bromo-2,4,6-trimethylanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid;technetium-99

InChI

InChI=1S/C15H19BrN2O5.Tc/c1-8-4-9(2)15(10(3)14(8)16)17-11(19)5-18(6-12(20)21)7-13(22)23;/h4H,5-7H2,1-3H3,(H,17,19)(H,20,21)(H,22,23);/i;1+1

InChI Key

JLJSYHOPCNWUNE-IEOVAKBOSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1NC(=O)CN(CC(=O)O)CC(=O)O)C)Br)C.[99Tc]

SMILES

CC1=CC(=C(C(=C1NC(=O)CN(CC(=O)O)CC(=O)O)C)Br)C.[Tc]

Canonical SMILES

CC1=CC(=C(C(=C1NC(=O)CN(CC(=O)O)CC(=O)O)C)Br)C.[Tc]

Other CAS RN

1415247-71-0

synonyms

99mTc mebrofenin
Bridatec
Tc-99m-3-bromo-2,4,6-trimethyl-IDA
Tc-99m-3-bromo-2,4,6-trimethyliminodiacetic acid
Tc-99m-Br-IDA
Tc-99m-BrIDA
Tc-99m-BTM-IDA
Tc-99m-N-(2,4,6-trimethylbromoacetanilide)iminodiacetate
Tc-99m-SQ 26,962
Tc-99m-TBIDA
Tc-99m-trimethyl-BrIDA
Tc-99m-trimethylbromo-IDA
Tc-99m-trimethylbromoimino-diacetic acid
Tc-99m-trimethylbromoiminodiacetate
Tc-Choletec
Tc-TMB-IDA
technetium Tc 99m 3-bromo-2,4,6-trimethyliminodiacetic acid
technetium Tc 99m mebrofenin
technetium Tc 99m-trimethylbromo-IDA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Choletec
Reactant of Route 2
Reactant of Route 2
Choletec
Reactant of Route 3
Reactant of Route 3
Choletec
Reactant of Route 4
Choletec
Reactant of Route 5
Choletec
Reactant of Route 6
Choletec

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.